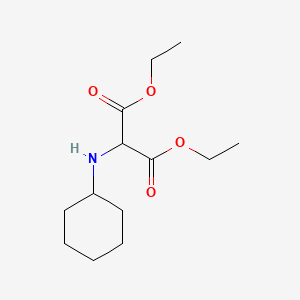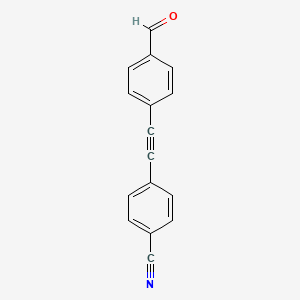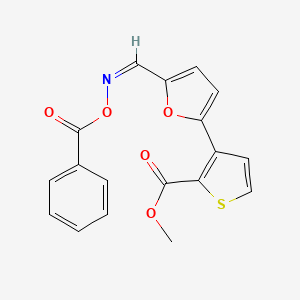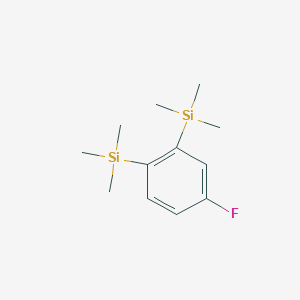
Diethyl 2-(cyclohexylamino)malonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 2-(cyclohexylamino)malonate is an organic compound with the molecular formula C13H23NO4. It is a derivative of diethyl malonate, where one of the hydrogen atoms is replaced by a cyclohexylamino group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diethyl 2-(cyclohexylamino)malonate can be synthesized through the alkylation of diethyl malonate with cyclohexylamine. The reaction typically involves the use of a base, such as sodium ethoxide, to deprotonate the diethyl malonate, forming an enolate ion. This enolate ion then reacts with cyclohexylamine to form the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 2-(cyclohexylamino)malonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the malonate ester group.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Bases: Sodium ethoxide is commonly used to deprotonate the malonate ester group.
Nucleophiles: Cyclohexylamine is used as a nucleophile in the synthesis of the compound.
Major Products Formed
The major product formed from the reaction of diethyl malonate with cyclohexylamine is this compound. Further reactions can lead to the formation of various derivatives, depending on the reagents and conditions used .
Applications De Recherche Scientifique
Diethyl 2-(cyclohexylamino)malonate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: The compound is investigated for its potential use in the development of new drugs and therapeutic agents.
Materials Science: It is used in the synthesis of polymers and other materials with specific properties
Mécanisme D'action
The mechanism of action of diethyl 2-(cyclohexylamino)malonate involves the formation of an enolate ion through deprotonation. This enolate ion can then participate in various nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific reactions and applications of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl malonate: The parent compound, which lacks the cyclohexylamino group.
Dimethyl malonate: A similar compound where the ethyl groups are replaced by methyl groups.
Malonic acid: The simplest form of the compound, without any ester groups .
Uniqueness
Diethyl 2-(cyclohexylamino)malonate is unique due to the presence of the cyclohexylamino group, which imparts different chemical and physical properties compared to its parent compound and other similar compounds. This uniqueness makes it valuable in specific applications, such as the synthesis of complex organic molecules and pharmaceuticals .
Propriétés
Formule moléculaire |
C13H23NO4 |
|---|---|
Poids moléculaire |
257.33 g/mol |
Nom IUPAC |
diethyl 2-(cyclohexylamino)propanedioate |
InChI |
InChI=1S/C13H23NO4/c1-3-17-12(15)11(13(16)18-4-2)14-10-8-6-5-7-9-10/h10-11,14H,3-9H2,1-2H3 |
Clé InChI |
NJQZUSNEKNASNC-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C(=O)OCC)NC1CCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(Diethylamino)carbonyl]benzenesulfonyl chloride](/img/structure/B14115138.png)
![N-(4-chloro-2-fluorophenyl)-2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14115144.png)

![(trans-r)-1-tert-butyl 3-methyl 4-(1-pivaloyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-6-yl)pyrrolidine-1,3-dicarboxylate](/img/structure/B14115147.png)

![1-[(2R,4S,5R)-3-bromo-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14115153.png)
![[4-(trifluoromethyl)phenyl] N,N-dimethylsulfamate](/img/structure/B14115159.png)


![[(Phenylethynyl)sulfonyl]benzene](/img/structure/B14115168.png)



![1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-(4-ethoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14115208.png)
